molecular formula C4H12FN2PS B15288671 Phosphorodiamidothioic fluoride, tetramethyl- CAS No. 918-47-8

Phosphorodiamidothioic fluoride, tetramethyl-

Cat. No.: B15288671
CAS No.: 918-47-8
M. Wt: 170.19 g/mol
InChI Key: SXQXNXHZZIROMZ-UHFFFAOYSA-N
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Description

N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine is a chemical compound with the molecular formula C4H12FN2PS and a molecular weight of 170.189 g/mol. This compound is known for its unique structure, which includes a phosphinothioyl group bonded to a dimethylamino and a fluoro group. It is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine typically involves the reaction of dimethylamine with a fluoro-phosphinothioyl precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine is scaled up using large reactors and automated systems to maintain consistent quality and yield. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out in a cleanroom environment to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphinothioyl derivatives .

Scientific Research Applications

N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of phosphinothioyl groups in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-methylphosphinothioyl-N-methylmethanamine
  • Dimethylaminophosphinothioyl fluoride
  • Fluorophosphinothioyl dimethylamine

Uniqueness

N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability compared to similar compounds.

Properties

CAS No.

918-47-8

Molecular Formula

C4H12FN2PS

Molecular Weight

170.19 g/mol

IUPAC Name

N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine

InChI

InChI=1S/C4H12FN2PS/c1-6(2)8(5,9)7(3)4/h1-4H3

InChI Key

SXQXNXHZZIROMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=S)(N(C)C)F

Origin of Product

United States

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